N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide
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Overview
Description
N-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a benzamide core with a hydrazino group and a hydroxybenzylidene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with benzoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The hydrazino group can be reduced to form amine derivatives.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzylidene moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The hydrazino group can also interact with nucleophilic sites on proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide
- N-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-methoxybenzamide
- N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-methylbenzamide
Uniqueness
N-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the hydroxybenzylidene and hydrazino groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H15N3O3/c20-14-8-6-12(7-9-14)10-18-19-15(21)11-17-16(22)13-4-2-1-3-5-13/h1-10,20H,11H2,(H,17,22)(H,19,21)/b18-10+ |
InChI Key |
NVOMBLMJPMYCCS-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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